molecular formula C30H28N2O4 B3864108 (2E)-N-[4-(Cyclohexylamino)-9,10-dioxo-9,10-dihydroanthracen-1-YL]-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-[4-(Cyclohexylamino)-9,10-dioxo-9,10-dihydroanthracen-1-YL]-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B3864108
M. Wt: 480.6 g/mol
InChI Key: NBRRTKSRQUCQHT-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-[4-(Cyclohexylamino)-9,10-dioxo-9,10-dihydroanthracen-1-YL]-3-(4-methoxyphenyl)prop-2-enamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes an anthracene core, a cyclohexylamino group, and a methoxyphenyl group, making it a subject of interest for researchers.

Properties

IUPAC Name

(E)-N-[4-(cyclohexylamino)-9,10-dioxoanthracen-1-yl]-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N2O4/c1-36-21-14-11-19(12-15-21)13-18-26(33)32-25-17-16-24(31-20-7-3-2-4-8-20)27-28(25)30(35)23-10-6-5-9-22(23)29(27)34/h5-6,9-18,20,31H,2-4,7-8H2,1H3,(H,32,33)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRRTKSRQUCQHT-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=C3C(=C(C=C2)NC4CCCCC4)C(=O)C5=CC=CC=C5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=C3C(=C(C=C2)NC4CCCCC4)C(=O)C5=CC=CC=C5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2E)-N-[4-(Cyclohexylamino)-9,10-dioxo-9,10-dihydroanthracen-1-YL]-3-(4-methoxyphenyl)prop-2-enamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the anthracene core: This can be achieved through a Friedel-Crafts acylation reaction, where anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Introduction of the cyclohexylamino group: This step involves the nucleophilic substitution of a suitable leaving group on the anthracene core with cyclohexylamine.

    Attachment of the methoxyphenyl group: This can be done through a Heck reaction, where the anthracene derivative is coupled with a methoxyphenyl halide in the presence of a palladium catalyst.

    Formation of the prop-2-enamide linkage: This final step involves the condensation of the intermediate with an appropriate amide precursor under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

(2E)-N-[4-(Cyclohexylamino)-9,10-dioxo-9,10-dihydroanthracen-1-YL]-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroxy derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexylamino or methoxyphenyl groups can be replaced with other functional groups using suitable nucleophiles.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

(2E)-N-[4-(Cyclohexylamino)-9,10-dioxo-9,10-dihydroanthracen-1-YL]-3-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (2E)-N-[4-(Cyclohexylamino)-9,10-dioxo-9,10-dihydroanthracen-1-YL]-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain kinases or transcription factors, thereby affecting gene expression and cellular functions.

Comparison with Similar Compounds

(2E)-N-[4-(Cyclohexylamino)-9,10-dioxo-9,10-dihydroanthracen-1-YL]-3-(4-methoxyphenyl)prop-2-enamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-N-[4-(Cyclohexylamino)-9,10-dioxo-9,10-dihydroanthracen-1-YL]-3-(4-methoxyphenyl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-N-[4-(Cyclohexylamino)-9,10-dioxo-9,10-dihydroanthracen-1-YL]-3-(4-methoxyphenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.